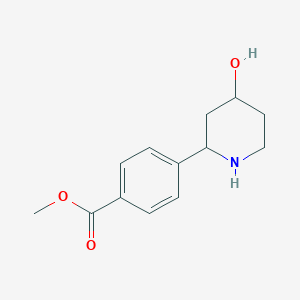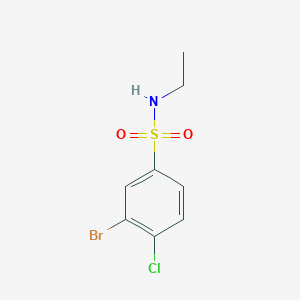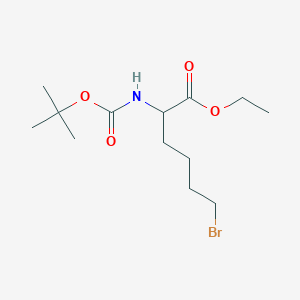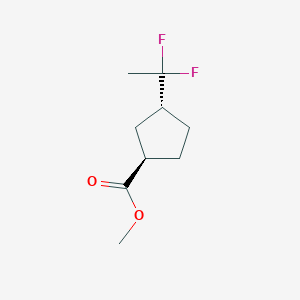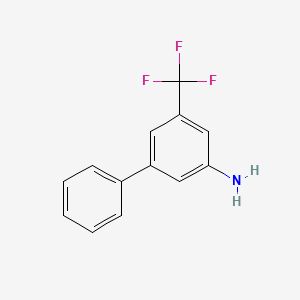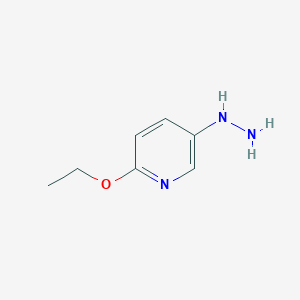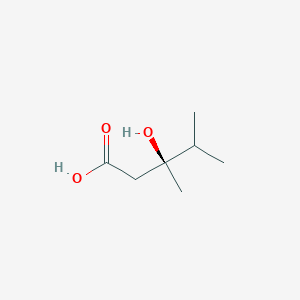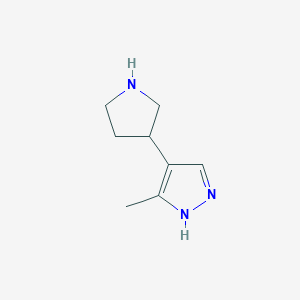
Cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of amino, hydroxy, and difluoro groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while nucleophilic substitution of the difluoro groups may result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The presence of amino, hydroxy, and difluoro groups allows it to form hydrogen bonds, participate in nucleophilic attacks, and undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-amino-3-hydroxy-3-methylbutanoate: Lacks the difluoro groups, resulting in different chemical properties and reactivity.
Methyl 2-amino-4,4-difluoro-3-hydroxybutanoate: Similar structure but without the additional methyl group, affecting its steric and electronic properties.
Uniqueness
Cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of difluoro groups enhances its stability and resistance to metabolic degradation, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H11F2NO3 |
|---|---|
Molekulargewicht |
183.15 g/mol |
IUPAC-Name |
methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C6H11F2NO3/c1-6(11,5(7)8)3(9)4(10)12-2/h3,5,11H,9H2,1-2H3/t3-,6+/m1/s1 |
InChI-Schlüssel |
YMQYENYLWGCKGD-CVYQJGLWSA-N |
Isomerische SMILES |
C[C@]([C@@H](C(=O)OC)N)(C(F)F)O |
Kanonische SMILES |
CC(C(C(=O)OC)N)(C(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



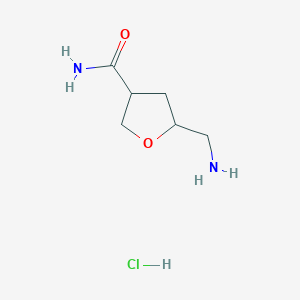



![3-{5-Cyclopropyl-3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)-2-[3-(Propan-2-Yloxy)phenyl]-1h-Indol-1-Yl}propanoic Acid](/img/structure/B13327306.png)
